![molecular formula C25H36N4OS B2390479 2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894887-31-1](/img/structure/B2390479.png)
2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C25H36N4OS and its molecular weight is 440.65. The purity is usually 95%.
BenchChem offers high-quality 2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic Phenolic Antioxidants (SPAs) , including compounds similar to the one mentioned, have been studied extensively for their environmental occurrence, human exposure, and toxicity. These compounds are utilized in various industrial and commercial products to prevent oxidative reactions and prolong product shelf life. However, their presence in the environment and potential toxic effects have raised concerns. Studies indicate that SPAs, like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and even in humans. Toxicity studies suggest potential hepatic toxicity and endocrine-disrupting effects. Future research should focus on developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Synthetic Routes for 1,4-Disubstituted 1,2,3-Triazoles
The compound's structural motif, 1,2,3-triazoles, has found significant applications across various scientific domains, including drug discovery, material science, and pharmaceutical chemistry. The copper(I) catalyzed regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles highlights the importance of these compounds in creating new molecules with broad biological activities. This review emphasizes the synthetic routes and the potential of 1,2,3-triazoles in developing biologically active compounds (Kaushik et al., 2019).
Applications of Tert-Butanesulfinamide in N-Heterocycle Synthesis
Tert-butanesulfinamide has emerged as a pivotal chiral auxiliary in the asymmetric synthesis of amines and N-heterocycles, including piperidines, pyrrolidines, and azetidines. This review covers the methodology and applications of tert-butanesulfinamide in synthesizing structurally diverse N-heterocycles, demonstrating the significant role of chiral auxiliaries in developing new pharmacologically active compounds (Philip et al., 2020).
Substituted Acyl Thioureas and Acyl Thiosemicarbazides
Acyl thioureas and acyl thiosemicarbazides represent an important class of organic compounds used in heterocycle synthesis and exhibit a wide range of biological activities. This minireview focuses on the synthesis methods and biological activities of these compounds, highlighting their potential as biologically active molecules and the need for further structural modification to discover novel drugs (Kholodniak & Kovalenko, 2022).
properties
IUPAC Name |
2-(4-tert-butylphenyl)-N-cyclohexyl-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4OS/c1-24(2,3)19-12-10-18(11-13-19)21-22(31-4)28-25(27-21)14-16-29(17-15-25)23(30)26-20-8-6-5-7-9-20/h10-13,20H,5-9,14-17H2,1-4H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIVZZZOSODKPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4CCCCC4)N=C2SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

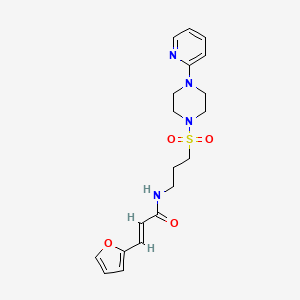
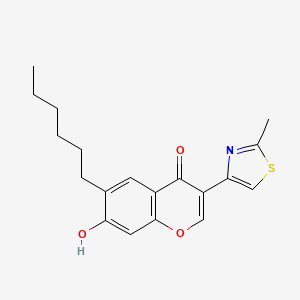

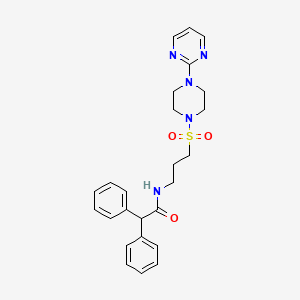

![5-benzyl-N-(3-isopropoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2390405.png)
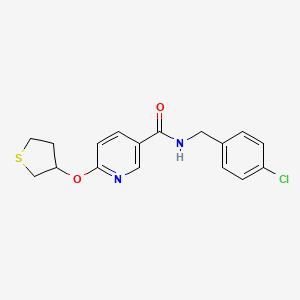
![3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2390408.png)
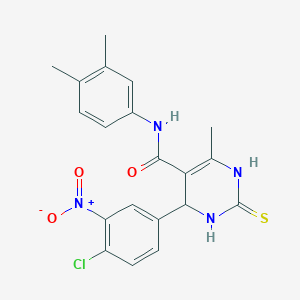
![(3Z)-1-benzyl-3-{[(2,4-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2390413.png)
![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2390414.png)
![[2-(2-Ethoxyethoxy)ethyl] azide](/img/structure/B2390416.png)
![N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
